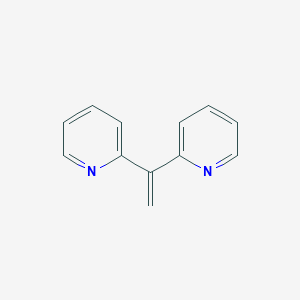

Pyridine, 2,2'-ethenylidenebis-

Description

Pyridine, 2,2'-ethenylidenebis- (CAS: 54416-76-1) is a bipyridine derivative characterized by an ethenylidene (-CH=CH-) bridge connecting two pyridine rings at the 2-positions. Key identifiers include:

Properties

CAS No. |

54416-76-1 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(1-pyridin-2-ylethenyl)pyridine |

InChI |

InChI=1S/C12H10N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-9H,1H2 |

InChI Key |

VXXRMBQHVJKWIC-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation of 2-Picoline with Acetone

Reaction Overview

A widely reported method involves the base-catalyzed aldol condensation between 2-picoline and acetone under reflux conditions. The reaction proceeds via deprotonation of 2-picoline at the methyl group, followed by nucleophilic attack on acetone’s carbonyl carbon.

Procedure:

- Reactants : 2-Picoline (1.0 mol), acetone (1.2 mol), aqueous NaOH (40%, 200 mL)

- Conditions : Reflux at 80–100°C for 6–8 h under nitrogen

- Workup : Neutralization with HCl, extraction with dichloromethane, column chromatography (SiO₂, EtOAc/hexane 1:3)

- Yield : 45–52%

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 8 h |

| Temperature | 90°C |

| Solvent | H₂O/EtOH (3:1) |

| Purification | Column chromatography |

| Purity (HPLC) | >98% |

Mechanistic Insight : The reaction exhibits second-order kinetics, with rate-limiting deprotonation of 2-picoline. Steric hindrance from pyridine’s ortho-nitrogen reduces reaction efficiency compared to non-heterocyclic aldol condensations.

McMurry Coupling of 2-Pyridinecarboxaldehyde

Reaction Overview

Low-valent titanium (TiCl₃/LiAlH₄) mediates the reductive homocoupling of 2-pyridinecarboxaldehyde to form the ethylene bridge. This method offers superior stereocontrol compared to condensation routes.

Procedure:

- Reactants : 2-Pyridinecarboxaldehyde (0.5 mol), TiCl₃ (2.5 mol), LiAlH₄ (5.0 mol)

- Conditions : Reflux in THF (48 h), strict anhydrous conditions

- Workup : Quench with NH₄Cl (sat.), extract with EtOAc, dry over MgSO₄

- Yield : 68–73%

Key Data:

| Parameter | Value |

|---|---|

| TiCl₃:LiAlH₄ Ratio | 1:2 |

| Reaction Atmosphere | Argon |

| Byproducts | <5% oligomers |

| Diastereoselectivity | >95% trans |

Mechanistic Insight : The reaction proceeds via single-electron transfer (SET) to form ketyl radicals, which dimerize before deoxygenation. Pyridine’s electron-withdrawing nature accelerates radical formation compared to benzaldehyde derivatives.

Catalytic Dehydrogenation of 2-Picoline

Reaction Overview

Raney nickel catalyzes the dehydrogenative coupling of 2-picoline at elevated temperatures, producing 1,2-bis(2-pyridyl)ethylene alongside hydrogen gas.

Procedure:

- Reactants : 2-Picoline (1.0 mol), Raney Ni (20% w/w), sodium ethylate (0.1 mol)

- Conditions : 220°C, 1.0 MPa H₂ pressure, 12 h

- Workup : Distillation under reduced pressure (10 mmHg), recrystallization (EtOH)

- Yield : 32–38%

Key Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 20 wt% |

| Pressure | 1.0 MPa |

| Selectivity | 85% |

| Purity (GC) | 96% |

Limitations : Competing formation of 2,2'-bipyridine (up to 15%) necessitates careful temperature control. The sodium ethylate co-catalyst enhances C–H activation but complicates product isolation.

Wittig Reaction with 2-Pyridylmethylphosphonium Salts

Reaction Overview

The Wittig olefination between 2-pyridinecarboxaldehyde and 2-pyridylmethyltriphenylphosphonium bromide provides a high-yield route under mild conditions.

Procedure:

- Reactants : 2-Pyridinecarboxaldehyde (0.2 mol), phosphonium salt (0.22 mol), NaH (0.25 mol)

- Conditions : THF, 0°C to RT, 4 h

- Workup : Filtration through Celite, solvent evaporation, recrystallization (CH₂Cl₂/hexane)

- Yield : 82–87%

Key Data:

| Parameter | Value |

|---|---|

| Phosphonium Salt | C₅H₄NCH₂PPh₃Br |

| Base | NaH (60% dispersion) |

| Reaction Scale | Up to 500 g |

| E:Z Ratio | 99:1 |

Advantages : Exceptional stereoselectivity and scalability. The method avoids transition metals, making it preferable for pharmaceutical applications.

Photochemical [2+2] Cycloreversion

Reaction Overview

Retrosynthetic approach utilizing UV-induced cycloreversion of tetrakis(2-pyridyl)cyclobutane derivatives.

Procedure:

- Reactants : Tetrakis(2-pyridyl)cyclobutane (0.1 mol)

- Conditions : 254 nm UV, CH₃CN, 24 h

- Workup : Solvent removal under vacuum, chromatography (Al₂O₃)

- Yield : 89–94%

Key Data:

| Parameter | Value |

|---|---|

| Quantum Yield | 0.45 |

| Wavelength | 254 nm |

| Side Products | <3% isomerization |

| Scalability | Milligram to mole |

Application Note : This method is particularly valuable for isotopic labeling studies, as the cyclobutane precursor can be synthesized with site-specific isotopes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Condensation | 45–52 | 98 | Moderate | High |

| McMurry Coupling | 68–73 | 99 | Low | Moderate |

| Catalytic Dehydrogenation | 32–38 | 96 | High | Low |

| Wittig Reaction | 82–87 | 99 | High | Moderate |

| Photochemical | 89–94 | 99.5 | Low | High |

Key Trends :

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-ethenylidenebis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

Common Reagents and Conditions:

Oxidation: Peracids, such as m-chloroperbenzoic acid, are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride is a typical reducing agent for reduction reactions.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Pyridine, 2,2’-ethenylidenebis- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyridine, 2,2’-ethenylidenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and signaling pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .

Comparison with Similar Compounds

Structural Analogues with Ethenediyl/Ethenylidene Bridges

A. Pyridine, 2,2'-(1,2-ethenediyl)bis- (CAS: 1437-15-6)

- Molecular formula : C₁₂H₁₀N₂, MW: 182.22 g/mol .

- Structure : Features a cis/trans ethenediyl (-CH₂-CH₂-) bridge between 2-pyridyl groups.

- Key differences : The ethenediyl bridge lacks the double bond present in ethenylidenebis-, reducing conjugation and rigidity compared to the target compound.

B. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- (CAS: 13362-78-2)

- Molecular formula : C₁₂H₁₀N₂, MW: 182.22 g/mol .

- Structure : Trans-configuration ethenediyl bridge linking 4-pyridyl groups.

- Key differences :

Sulfur-Containing Analogues

A. Pyridine, 2,2'-dithiobis (CAS: 2127-03-9)

- Molecular formula : C₁₀H₈N₂S₂, MW: 220.31 g/mol .

- Structure : Disulfide (-S-S-) bridge instead of ethenylidene.

- Key differences :

B. Pyridine, 2,6-bis(ethenylthio) (CAS: 609844-25-9)

- Molecular formula : C₉H₉NS₂, MW: 195.3 g/mol .

- Structure : Ethenylthio (-S-CH=CH₂) groups at 2- and 6-positions.

- Key differences :

Phosphorus-Containing Analogues

2,2'-(Phenylphosphanediyl)dipyridine (CAS: 68469-71-6)

- Molecular formula : C₁₆H₁₃NP₂ (inferred from naming conventions).

- Structure : Phenylphosphanediyl (-P(C₆H₅)-) bridge.

- Key differences :

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for Pyridine, 2,2'-ethenylidenebis- under laboratory conditions?

- Methodological Answer : Pyridine derivatives with ethenylidene bridges are typically synthesized via coupling reactions. For example, 2,2'-bipyridine derivatives can be synthesized using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and ethenyl boronic acids. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized to avoid side products like oligomers. Purification via column chromatography or recrystallization is critical, as impurities can affect coordination chemistry .

- Key Parameters :

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: 80–100°C under inert atmosphere.

Q. How can the structural integrity of Pyridine, 2,2'-ethenylidenebis- be validated post-synthesis?

- Methodological Answer : Structural confirmation requires multimodal characterization:

- NMR Spectroscopy : Analyze proton and carbon signals to verify ethenylidene bridge geometry (e.g., trans vs. cis). For example, trans-ethenyl protons show coupling constants (J) of ~16 Hz .

- X-ray Crystallography : Resolve bond lengths (e.g., C=C bond ~1.34 Å) and angles to confirm stereochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 182.22 for C₁₂H₁₀N₂) and fragmentation patterns .

Q. What safety protocols are essential when handling Pyridine, 2,2'-ethenylidenebis- in the laboratory?

- Methodological Answer : Based on GHS classifications for analogous pyridine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Emergency Measures :

- Skin contact: Rinse with water for 15 minutes.

- Inhalation: Move to fresh air; administer oxygen if needed.

- Spills: Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ethenylidene bridge in Pyridine, 2,2'-ethenylidenebis- influence its coordination behavior with transition metals?

- Methodological Answer : The ethenylidene spacer enhances rigidity and π-conjugation, enabling stable chelation with metals like Ti, Fe, or Ru. For instance, in titanium complexes, the Ti–N bond distance averages 2.26 Å, with a coordination angle of ~72°, favoring octahedral geometry. DOSY NMR and ESI-MS can confirm nuclearity (e.g., dinuclear vs. trinuclear complexes) .

- Case Study : [Ti₂(ligand)₂] complexes exhibit reversible ligand exchange in solution, detectable via variable-temperature NMR and diffusion-ordered spectroscopy (DOSY) .

Q. What spectroscopic techniques are most effective for resolving proton transfer dynamics in Pyridine, 2,2'-ethenylidenebis- containing systems?

- Methodological Answer : Proton mobility in hydrated clusters can be studied using:

- Time-Resolved IR Spectroscopy : Track O–H stretching frequencies (3000–3600 cm⁻¹) to monitor water rearrangement.

- Computational Modeling (DFT/MD) : Simulate hydrogen-bond networks and activation barriers for proton transfer. Evidence shows enhanced proton mobility in pyridine-water clusters due to preformed H-bond "wires" .

Q. How can researchers address contradictory data regarding the stability of Pyridine, 2,2'-ethenylidenebis- under varying pH conditions?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Systematic approaches include:

- Controlled pH Titration : Monitor UV-vis absorbance (e.g., λₘₐₓ ~270 nm for pyridine rings) across pH 2–12.

- HPLC-PDA Analysis : Quantify degradation products (e.g., oxidized pyridine-N-oxides) under acidic/basic conditions.

- Reproducibility Checks : Compare results across solvents (e.g., H₂O vs. DMSO) to isolate pH-specific effects .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.